tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate: is an organic compound with the molecular formula C11H13BrINO2. It is a derivative of carbamate, featuring a tert-butyl group, a bromo substituent, and an iodo substituent on a phenyl ring. This compound is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate typically involves the following steps:
Bromination and Iodination: The phenyl ring is first brominated and iodinated to introduce the bromo and iodo substituents.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and an appropriate amine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and iodo substituents.
Oxidation and Reduction: The phenyl ring can participate in various oxidation and reduction reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Typical conditions involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: Employed in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Probe Development: Utilized in the development of molecular probes for biological studies.
Drug Discovery:
Industry:
Mechanism of Action
The mechanism of action for tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate is primarily related to its reactivity in chemical reactions. The bromo and iodo substituents facilitate various substitution and coupling reactions, while the carbamate group can participate in nucleophilic addition and other transformations .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the bromo and iodo substituents.
tert-Butyl (4-iodophenyl)carbamate: Contains an iodo substituent but lacks the bromo group.
Uniqueness:
Reactivity: The presence of both bromo and iodo substituents enhances the compound’s reactivity in substitution and coupling reactions.
Versatility: The combination of functional groups makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[1-(2-bromo-5-iodophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrINO2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJJJPJVXWFUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)I)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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